
(+)-agelasine D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-agelasine D, also known as this compound, is a useful research compound. Its molecular formula is C26H40ClN5 and its molecular weight is 458.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifouling Applications
Overview
Agelasine D has been identified as a promising antifouling agent. Antifouling compounds are crucial in preventing the growth of unwanted marine organisms on submerged surfaces, which can lead to significant economic losses in maritime industries.
Mechanism and Efficacy
Recent studies have demonstrated that Agelasine D exhibits strong binding affinities against acetylcholinesterase (AChE), with values ranging from -7.5 to -11.4 kcal/mol, making it a potent candidate for antifouling applications. Its performance was compared to commercial antifoulants like seanine_211 and irgarol-1501, indicating superior efficacy in certain contexts .
Toxicological Profile
While exhibiting strong antifouling properties, Agelasine D also presents concerns regarding ecotoxicological profiles. Initial evaluations showed high log Kow values (3.78 to 5.46), suggesting potential environmental risks . However, derivatives of Agelasine D demonstrated improved profiles with lower toxicity, indicating that modifications could yield safer alternatives for marine environments .
Anticancer Properties
Inhibition of Osteoclastogenesis
Agelasine D has shown significant potential in the field of oncology, particularly in inhibiting osteoclastogenesis, which is crucial for conditions like osteoporosis. Research indicated that treatment with Agelasine D suppressed receptor activator of nuclear factor κB ligand (RANKL)-induced differentiation of bone marrow macrophages into osteoclasts. This effect was mediated through down-regulation of key transcription factors such as c-Fos and NFATc1, which are essential for osteoclast differentiation .
Mechanisms of Action
The compound's ability to inhibit RANKL-induced signaling pathways highlights its potential as a therapeutic agent for preventing bone loss associated with osteoporosis. The suppression of various signaling cascades involved in osteoclast differentiation positions Agelasine D as a candidate for further development in osteoporosis treatment .
Antimicrobial and Antiprotozoal Activity
Broad Spectrum Activity
Agelasine D has been screened for its activity against various pathogens, including the protozoan Plasmodium falciparum and Leishmania species. The compound demonstrated significant cytotoxicity against cancer cell lines and exhibited antibacterial and antifungal properties, suggesting a broad spectrum of antimicrobial efficacy .
Case Studies and Findings
In vitro studies have confirmed the effectiveness of Agelasine D against pathogenic protozoa, indicating its potential as a therapeutic agent in treating infectious diseases . Additionally, its cytotoxic effects on cancer cells underline its dual role as both an antimicrobial and anticancer agent .
Summary Table of Applications
特性
分子式 |
C26H40ClN5 |
---|---|
分子量 |
458.1 g/mol |
IUPAC名 |
7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine;chloride |
InChI |
InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)24-22(31)23(27)28-16-29-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5;/h12,16-17,20-21H,2,7-11,13-15H2,1,3-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20-,21-,26+;/m0./s1 |
InChIキー |
VKMLEXNPDUMVEC-MGBJCNELSA-M |
異性体SMILES |
C/C(=C\CN1C=[N+](C2=NC=NC(=C21)N)C)/CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C.[Cl-] |
正規SMILES |
CC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C.[Cl-] |
同義語 |
(+)-agelasine D agelasine D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。